An In-depth Technical Guide to the Core Mechanism of Action of Reglone (Diquat) Herbicide in Plants
An In-depth Technical Guide to the Core Mechanism of Action of Reglone (Diquat) Herbicide in Plants
For Researchers, Scientists, and Drug Development Professionals
Abstract
Reglone, with the active ingredient diquat (B7796111), is a non-selective, contact bipyridylium herbicide widely used for desiccation and weed control.[1][2][3] Its herbicidal activity is rapid, particularly in the presence of light, leading to the swift necrosis of green plant tissue.[1][4] The core mechanism of action centers on the disruption of the photosynthetic electron transport chain within Photosystem I (PSI), initiating a cascade of oxidative events that culminate in cellular death. This technical guide provides a detailed examination of the molecular processes involved, supported by quantitative data, experimental protocols, and visual diagrams to elucidate the intricate mechanism of diquat's phytotoxicity.
Primary Mechanism of Action: Interception of Photosynthetic Electron Flow
The primary target of diquat in plants is the Photosystem I (PSI) complex located in the thylakoid membranes of chloroplasts.[1][4][5] In a normally functioning photosynthetic apparatus, light energy excites electrons from P700, the reaction-center chlorophyll (B73375) of PSI. These high-energy electrons are transferred through a series of iron-sulfur clusters to ferredoxin (Fd). Ferredoxin then reduces NADP+ to NADPH, a crucial molecule for carbon fixation and other biosynthetic pathways.[1]
Diquat, due to its redox potential of approximately -350 mV, acts as an efficient electron acceptor, intercepting electrons from the iron-sulfur clusters of PSI, thereby diverting them from ferredoxin.[4] This process can be summarized in the following steps:
-
Reduction of Diquat: The diquat dication (DQ²⁺) accepts an electron from an early PSI acceptor, forming a monocation radical (DQ•⁺).
-
Auto-oxidation and Superoxide (B77818) Formation: The unstable diquat radical is rapidly re-oxidized back to the diquat dication by molecular oxygen (O₂), which is abundant in the chloroplasts during active photosynthesis. This reaction transfers the electron to oxygen, generating the highly reactive superoxide radical (O₂•⁻).[1]
-
Redox Cycling: The regenerated diquat dication is then free to accept another electron from PSI, perpetuating a catalytic cycle of superoxide production. This continuous generation of reactive oxygen species (ROS) is the cornerstone of diquat's herbicidal activity.
Generation of Reactive Oxygen Species (ROS) and Oxidative Stress
The continuous production of superoxide radicals initiates a cascade of oxidative stress. Superoxide itself is reactive, but it also leads to the formation of other, more damaging ROS:
-
Hydrogen Peroxide (H₂O₂): Superoxide is converted to hydrogen peroxide either spontaneously or through the action of the enzyme superoxide dismutase (SOD).
-
Hydroxyl Radical (•OH): In the presence of transition metals like iron (Fe²⁺), which are present in the chloroplast, hydrogen peroxide can undergo the Fenton reaction to produce the highly reactive and damaging hydroxyl radical.
These ROS indiscriminately attack cellular components, leading to widespread damage.
Cellular Damage: Lipid Peroxidation and Membrane Disruption
The primary targets of ROS are the polyunsaturated fatty acids in cellular membranes.
-
Lipid Peroxidation: ROS, particularly the hydroxyl radical, initiate a chain reaction of lipid peroxidation. This process degrades lipids, leading to the loss of membrane fluidity and integrity. Malondialdehyde (MDA) is a major product of lipid peroxidation and is often used as a biomarker for oxidative stress.[6]
-
Membrane Leakage: The disruption of the cell membrane and organellar membranes (e.g., the tonoplast) results in the leakage of cellular contents, including electrolytes. This loss of compartmentalization leads to rapid desiccation and cell death, manifesting as the characteristic necrotic lesions seen on treated plants.[4]
Quantitative Data on Diquat's Effects
Table 1: Kinetic Parameters of Diquat-Induced Superoxide Production
| System | Parameter | Diquat | Paraquat | Reference |
| Recombinant Cytochrome P450 Reductase | Kₘ (µM) | 49.0 | 407.1 | [7] |
| Vₘₐₓ (AFU/min/mU) | 398.1 | 246.6 | [7] | |
| Rat Liver Microsomes | Kₘ (µM) | 11.1 | 43.3 | [7] |
| Vₘₐₓ (AFU/min/ng protein) | 678.5 | 656.4 | [7] | |
| AFU = Arbitrary Fluorescence Units |
Table 2: Effect of Paraquat (a related bipyridylium herbicide) on Antioxidant Systems and Lipid Peroxidation in Pea Plants
| Parameter | Control | Paraquat-Treated | % Change | Reference |
| Ascorbate (B8700270) (µmol/g FW) | 2.8 | 0.36 | -87% | [6] |
| Glutathione (nmol/g FW) | 340 | 92 | -73% | [6] |
| GSSG (nmol/g FW) | 27 | 47 | +74% | [6] |
| NADPH (nmol/g FW) | 21 | 2 | -90% | [6] |
| Malondialdehyde (MDA) (nmol/g DW) | ~1.5 | ~1.5 | No significant change | [6] |
| FW = Fresh Weight, DW = Dry Weight, GSSG = Oxidized Glutathione |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of diquat.
Isolation of Functional Chloroplasts from Spinach
This protocol is essential for in vitro studies of diquat's effects on photosynthetic electron transport.
Protocol:
-
Homogenization: Homogenize fresh spinach leaves in an ice-cold grinding buffer (e.g., 0.33 M sorbitol, 50 mM HEPES-KOH pH 7.6, 2 mM EDTA, 1 mM MgCl₂, 1 mM MnCl₂, and 0.5% (w/v) BSA).
-
Filtration: Filter the homogenate through several layers of cheesecloth or nylon mesh to remove large debris.
-
Centrifugation: Centrifuge the filtrate at a low speed (e.g., 200 x g for 2 minutes) to pellet cell debris.
-
Pelleting Chloroplasts: Carefully transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 1000 x g for 7 minutes) to pellet the chloroplasts.
-
Resuspension: Discard the supernatant and gently resuspend the chloroplast pellet in a small volume of a suitable assay buffer. The integrity of the isolated chloroplasts should be assessed microscopically.
Measurement of Photosystem I Activity (Oxygen Uptake)
This assay measures the rate of oxygen consumption, which is indicative of the diquat-mediated electron transfer to oxygen.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., 50 mM HEPES-KOH pH 7.6), an electron donor system for PSI (e.g., 10 mM sodium ascorbate and 100 µM dichlorophenolindophenol [DCPIP]), and an oxygen-scavenging system if measuring H₂O₂ production (e.g., catalase).
-
Chloroplast Addition: Add isolated chloroplasts to the reaction mixture in an oxygen electrode chamber.
-
Initiation of Reaction: Add diquat to the desired concentration and illuminate the chamber with actinic light to initiate photosynthesis.
-
Measurement: Monitor the rate of oxygen consumption using a Clark-type oxygen electrode. The rate of oxygen uptake is directly proportional to the rate of electron flow through PSI that is diverted by diquat.
Quantification of Lipid Peroxidation (TBARS Assay)
This spectrophotometric assay quantifies malondialdehyde (MDA) and other thiobarbituric acid reactive substances (TBARS) as an indicator of lipid peroxidation.
Protocol:
-
Tissue Homogenization: Homogenize plant tissue treated with various concentrations of diquat in a solution of trichloroacetic acid (TCA), often with an antioxidant like butylated hydroxytoluene (BHT) to prevent artefactual lipid peroxidation during extraction.
-
Centrifugation: Centrifuge the homogenate to pellet proteins and cell debris.
-
Reaction with TBA: Mix the supernatant with a solution of thiobarbituric acid (TBA) and heat at 95°C for a specified time (e.g., 30 minutes) to allow the formation of the MDA-TBA adduct.
-
Spectrophotometry: Cool the samples and measure the absorbance at 532 nm. The concentration of TBARS can be calculated using the Beer-Lambert law with an extinction coefficient for the MDA-TBA adduct (approximately 155 mM⁻¹ cm⁻¹). A correction for non-specific absorbance is often made by subtracting the absorbance at 600 nm.[6]
Quantification of Cell Membrane Damage (Electrolyte Leakage Assay)
This assay measures the leakage of electrolytes from cells as an indicator of membrane damage.
Protocol:
-
Sample Preparation: Collect uniform plant tissue samples (e.g., leaf discs) from control and diquat-treated plants.
-
Washing: Thoroughly wash the samples with deionized water to remove any surface electrolytes.
-
Incubation: Place the washed samples in a known volume of deionized water and incubate for a specific period (e.g., 24 hours) at room temperature with gentle shaking.
-
Initial Conductivity Measurement: Measure the electrical conductivity of the bathing solution (C1).
-
Total Electrolyte Measurement: Autoclave or boil the samples in the bathing solution to release all electrolytes from the tissue. After cooling to room temperature, measure the final electrical conductivity (C2).
-
Calculation: Calculate the percentage of electrolyte leakage as (C1 / C2) x 100.
Conclusion
The herbicidal action of Reglone (diquat) is a rapid and potent process initiated by the diversion of electrons from Photosystem I. This leads to a catalytic cycle of superoxide production, resulting in massive oxidative stress. The subsequent lipid peroxidation and loss of membrane integrity cause rapid cellular collapse and necrosis of green plant tissue. Understanding this detailed mechanism of action is crucial for the development of new herbicidal compounds, for managing herbicide resistance, and for assessing the environmental impact of such chemicals. The experimental protocols provided herein offer a robust framework for researchers to investigate the phytotoxic effects of diquat and other PSI-inhibiting herbicides.
References
- 1. 19.6 Herbicides that Interfere with Photosystem I – Principles of Weed Control [ohiostate.pressbooks.pub]
- 2. Early Identification of Herbicide Modes of Action by the Use of Chlorophyll Fluorescence Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Utilization of Chlorophyll Fluorescence Imaging Technology to Detect Plant Injury by Herbicides in Sugar Beet and Soybean | Weed Technology | Cambridge Core [cambridge.org]
- 4. wssa.net [wssa.net]
- 5. researchgate.net [researchgate.net]
- 6. Oxidative Damage in Pea Plants Exposed to Water Deficit or Paraquat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Redox Cycling and Increased Oxygen Utilization Contribute to Diquat-induced Oxidative Stress and Cytotoxicity in Chinese Hamster Ovary Cells Overexpressing NADPH-cytochrome P450 Reductase - PMC [pmc.ncbi.nlm.nih.gov]
